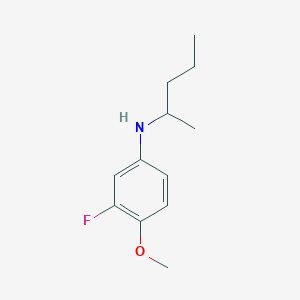
Cyclopropyl(p-tolyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group attached to a 4-methylphenyl ring, which is further connected to a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of cyclopropyl(4-methylphenyl)methanesulfonyl chloride may involve the use of more scalable and efficient methods. For example, the chlorination of cyclopropyl(4-methylphenyl)methanesulfonic acid using thionyl chloride or phosgene can be employed to produce the desired sulfonyl chloride compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Cyclopropyl Ketones and Carboxylic Acids: Formed from the oxidation of the cyclopropyl group.
Applications De Recherche Scientifique
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating the synthesis of various sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl chloride functionalities, enhancing their properties.
Mécanisme D'action
The mechanism by which cyclopropyl(4-methylphenyl)methanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Cyclopropyl(4-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a similar reactivity profile but lacking the cyclopropyl and 4-methylphenyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its strong electron-withdrawing properties and higher reactivity.
The uniqueness of cyclopropyl(4-methylphenyl)methanesulfonyl chloride lies in the presence of the cyclopropyl and 4-methylphenyl groups, which can impart specific steric and electronic effects, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C11H13ClO2S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
cyclopropyl-(4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c1-8-2-4-9(5-3-8)11(10-6-7-10)15(12,13)14/h2-5,10-11H,6-7H2,1H3 |
Clé InChI |
NEMNTBYZMTVNMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)




![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)




